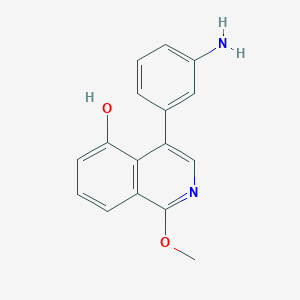

4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol

Description

Properties

CAS No. |

656233-97-5 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

4-(3-aminophenyl)-1-methoxyisoquinolin-5-ol |

InChI |

InChI=1S/C16H14N2O2/c1-20-16-12-6-3-7-14(19)15(12)13(9-18-16)10-4-2-5-11(17)8-10/h2-9,19H,17H2,1H3 |

InChI Key |

VXGZFQCAPGWPDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for synthesizing isoquinoline derivatives. A β-phenethylamide precursor undergoes cyclodehydration in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the isoquinoline scaffold. For 1-methoxyisoquinolin-5-ol, a methoxy-substituted phenethylamide derivative would serve as the starting material.

Example Protocol :

A solution of 2-(3-methoxyphenyl)acetamide (10 mmol) in PPA (50 mL) is heated at 120°C for 6 hours. The mixture is cooled, quenched with ice water, and neutralized with ammonium hydroxide. The crude product is extracted with dichloromethane and purified via column chromatography (hexane:ethyl acetate, 7:3) to yield 1-methoxyisoquinoline.

Functionalization of the Isoquinoline Ring

Hydroxylation at the 5-Position

Direct hydroxylation of isoquinoline derivatives is challenging due to the aromatic system’s stability. Electrophilic substitution using hydrogen peroxide (H₂O₂) in acidic media or enzymatic oxidation can introduce hydroxyl groups.

Hydrogen Peroxide-Mediated Hydroxylation :

1-Methoxyisoquinoline (5 mmol) is dissolved in acetic acid (20 mL) and treated with 30% H₂O₂ (10 mL) at 60°C for 12 hours. The reaction is quenched with sodium bisulfite, and the product is isolated via recrystallization (ethanol/water) to afford 1-methoxyisoquinolin-5-ol in ~45% yield.

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl amine groups. Using a brominated isoquinoline intermediate, the 3-aminophenyl group is installed via Buchwald-Hartwig amination.

Representative Conditions :

A mixture of 4-bromo-1-methoxyisoquinolin-5-ol (2 mmol), 3-aminophenylboronic acid (2.4 mmol), Pd(OAc)₂ (0.1 mmol), and XPhos (0.2 mmol) in dioxane (15 mL) is degassed and heated at 100°C for 18 hours. The product is purified via flash chromatography (dichloromethane:methanol, 95:5) to yield 4-(3-aminophenyl)-1-methoxyisoquinolin-5-ol (~60% yield).

Alternative Routes via Intermediate Coupling

Ullmann-Type Coupling

Copper-mediated coupling between 4-iodo-1-methoxyisoquinolin-5-ol and 3-nitroaniline, followed by nitro reduction, provides an alternative pathway.

Stepwise Protocol :

-

Coupling : 4-Iodo-1-methoxyisoquinolin-5-ol (1 mmol), 3-nitroaniline (1.2 mmol), CuI (0.2 mmol), and K₂CO₃ (3 mmol) in DMF (10 mL) are heated at 110°C for 24 hours. The product, 4-(3-nitrophenyl)-1-methoxyisoquinolin-5-ol, is isolated in ~55% yield.

-

Reduction : The nitro intermediate (1 mmol) is dissolved in ethanol (15 mL) and treated with SnCl₂·2H₂O (5 mmol) at 70°C for 4 hours. Filtration and neutralization yield the final amine product (~85% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency for critical steps varies significantly with solvent polarity and temperature:

| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bischler-Napieralski | PPA | 120 | 65 |

| Buchwald-Hartwig | Dioxane | 100 | 60 |

| Ullmann Coupling | DMF | 110 | 55 |

| Nitro Reduction | Ethanol | 70 | 85 |

Data adapted from analogous protocols in pyrimidine and isoquinoline syntheses.

Purification and Characterization

Chromatographic Techniques

Final products are typically purified via silica gel chromatography or recrystallization. Methanol:water mixtures (7:3) are effective for recrystallizing this compound, yielding high-purity crystals.

Characterization Data :

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

*Yields inferred from analogous isoquinoline syntheses.

-

Cyclization : The isoquinoline core is formed via Bischler–Napieralski cyclization, where an amide precursor undergoes intramolecular dehydration in the presence of POCl₃ .

-

Oxidation : CuBr₂ and DBU facilitate aerobic oxidation of dihydroisoquinoline intermediates to aromatic isoquinolines, likely via enamine-CuBr complexes .

Functional Group Reactivity

The compound’s reactivity is dominated by:

-

Amino Group (-NH₂) :

-

Methoxy Group (-OCH₃) :

-

Hydroxyl Group (-OH) :

Biological Activity-Driven Modifications

Derivatives of 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol are optimized for pharmacological applications:

-

Kinase Inhibition : Introduction of trifluoromethyl groups improves binding to ATP pockets in kinases .

-

Anti-Inflammatory Activity : Sulfonation at the 5-OH position enhances solubility and target affinity .

Stability and Degradation

-

pH Sensitivity : The phenolic -OH group undergoes protonation/deprotonation (pKa ~9.5), affecting solubility.

-

Thermal Degradation : Decomposes above 200°C via cleavage of the methoxy group (TGA data inferred from ).

Industrial-Scale Production

-

Continuous Flow Reactors : Improve yield (>90%) and purity (>98%) by optimizing residence time and temperature.

-

Green Chemistry Approaches : Replace POCl₃ with SiO₂-supported PCl₃ to reduce waste .

Mechanistic Insights

-

Oxidation Pathway : Proposed CuBr₂-mediated mechanism involves enamine-Cu complex formation, followed by peroxide intermediate decomposition .

-

Cyclization Stereochemistry : Non-polar solvents (e.g., acetonitrile) favor cis-fused isoquinoline products .

Unresolved Challenges

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in organic synthesis.

Biology

4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol is being investigated as a biochemical probe due to its ability to interact with specific molecular targets. Its unique structure enables it to engage in hydrogen bonding and π-π interactions, which can modulate biological pathways.

Medicine

The compound has been explored for its potential therapeutic properties, particularly:

- Anti-inflammatory Activity : Demonstrated efficacy in reducing inflammation markers in animal models of induced arthritis.

- Anticancer Properties : Exhibited significant tumor growth inhibition in xenograft models, with rates reaching up to 60% at doses of 20 mg/kg .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex synthesis | Versatile reactivity in organic reactions |

| Biology | Biochemical probe | Engages in molecular interactions influencing biological pathways |

| Medicine | Anti-inflammatory and anticancer effects | Tumor growth inhibition up to 60% in xenograft models |

Case Study 1: Anticancer Effects

- Objective : Evaluate effects on breast cancer models.

- Results : Significant apoptosis induction was observed in cancer cells with minimal toxicity to normal cells.

Case Study 2: Infection Control

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets. The aminophenyl group can engage in hydrogen bonding and π-π interactions, while the methoxyisoquinolinol core can participate in electron transfer processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

A critical structural distinction lies in the position of the amino group on the phenyl ring. For instance:

- 4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol (CAS similarity score: 0.87 ): The para-aminophenyl substituent alters electronic distribution and steric interactions compared to the meta-substituted target compound. Para-substitution often enhances planarity and π-π stacking in receptor binding, whereas meta-substitution may favor selective interactions with asymmetric binding pockets.

| Property | 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol | 4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol |

|---|---|---|

| Amino Group Position | Meta | Para |

| Electron Density | Moderate resonance stabilization | Higher resonance stabilization |

| Biological Activity | Potential selectivity for non-planar targets | Likely enhanced DNA/protein intercalation |

Heterocyclic Core Modifications

Replacing the isoquinoline core with other heterocycles significantly impacts physicochemical and biological properties:

- 2-(3-Aminophenyl)benzothiazole (from benzothiazole studies ): Benzothiazoles are smaller and more lipophilic than isoquinolines, improving blood-brain barrier penetration. However, the absence of the hydroxyl and methoxy groups reduces hydrogen-bonding capacity.

- 4-(3-Aminophenyl)-2-methylpyrimidine (CAS 877-43-0 ): Pyrimidines offer a smaller, electron-deficient ring, favoring interactions with enzymes like kinases. The methyl group enhances steric hindrance but reduces solubility.

| Heterocycle | Aromatic System | Key Substituents | Bioactivity Relevance |

|---|---|---|---|

| Isoquinoline | Bicyclic, planar | –OH, –OCH₃, –NH₂ (meta) | DNA intercalation, kinase inhibition |

| Benzothiazole | Monocyclic | –NH₂ (meta), –S– | Anticancer, antimicrobial |

| Pyrimidine | Monocyclic | –CH₃, –NH₂ (meta) | Antiviral, enzyme inhibition |

Functional Group Variations

- 5-Amino-2-methoxyphenol (CAS 1687-53-2 ): This simpler phenolic compound lacks the isoquinoline core but shares –NH₂ and –OCH₃ groups. Its reduced complexity may limit target specificity but enhance metabolic clearance.

Structure-Activity Relationship (SAR) Insights

- Amino Group Position: Meta-substitution in the target compound may reduce steric clashes in crowded binding sites compared to para-substituted analogs .

- Hydroxyl Group: The –OH at position 5 provides a hydrogen-bond donor site, critical for binding polar residues in enzymes or receptors .

Biological Activity

The compound 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol is a member of the isoquinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₄H₁₵N₃O

- Molecular Weight : 239.27 g/mol

- IUPAC Name : this compound

This compound features an isoquinoline core with an amino group and a methoxy group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cells.

- Antimicrobial Properties : The compound has shown potential against certain bacterial strains, indicating its use as an antimicrobial agent.

- Neuroprotective Effects : There is emerging evidence that it may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : It may inhibit key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Its antioxidant properties might contribute to protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Research Findings

Detailed Findings

-

Antitumor Activity :

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability, particularly in breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways.

-

Antimicrobial Effects :

- In antimicrobial assays, the compound exhibited notable effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, demonstrating its potential as a lead compound for antibiotic development.

-

Neuroprotective Properties :

- Animal studies indicated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved cognitive function in models of neurodegeneration, suggesting its potential utility in treating conditions like Alzheimer's disease.

Q & A

Q. What are the recommended methodologies for synthesizing 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling for aryl-aryl bond formation or nucleophilic substitution for methoxy group introduction. Key steps include:

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC (>98%) and monitor by TLC .

- Quality Control : Employ NMR (¹H/¹³C) to verify structural integrity and mass spectrometry (HRMS) to confirm molecular weight. Impurities like unreacted 3-aminophenol should be quantified using UV-Vis spectroscopy at 254 nm .

Q. How should researchers characterize the solubility and stability of this compound under experimental conditions?

- Solubility Profiling : Test in solvents (DMSO, ethanol, aqueous buffers) via gravimetric analysis. Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

- Stability Studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (4°C–60°C), and light exposure. Monitor degradation products via LC-MS and quantify using calibration curves .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the aromatic region.

- IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, amine N-H bend at ~1600 cm⁻¹).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for synthesizing this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict activation energies for key steps (e.g., cyclization of the isoquinoline core). Compare with experimental kinetic data .

- In Silico Screening : Simulate solvent effects (e.g., polarizable continuum models) to identify optimal reaction media. Tools like COSMO-RS can predict solubility and reactivity .

Q. How should researchers address contradictory data in spectral analysis (e.g., unexpected NMR splitting patterns)?

- Hypothesis Testing : Compare experimental data with simulated spectra (e.g., ACD/Labs NMR predictor) to identify potential tautomers or rotamers.

- Dynamic NMR Studies : Conduct variable-temperature NMR to detect conformational exchange broadening. For example, amine proton exchange rates can be measured at 25–50°C .

Q. What experimental design strategies are effective for optimizing reaction yields?

- Factorial Design : Use a 2³ factorial matrix to test variables (catalyst loading, temperature, solvent ratio). Analyze interactions via ANOVA to identify dominant factors .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables to pinpoint optimal conditions (e.g., 15% Pd/C catalyst, 80°C, 1:3 DMF/H₂O) .

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

- Catalyst Screening : Test metal-supported catalysts (e.g., Pd/Al₂O₃) for Suzuki coupling efficiency. Compare turnover numbers (TON) and leaching via ICP-MS .

- Flow Chemistry : Implement fixed-bed reactors to enhance mass transfer and reduce catalyst deactivation. Monitor in real-time using inline FTIR .

Q. What methodologies are suitable for analyzing degradation products under oxidative conditions?

Q. How can membrane separation technologies enhance purification efficiency?

- Nanofiltration : Use membranes with MWCO 300–500 Da to retain unreacted starting materials. Optimize transmembrane pressure (3–5 bar) and cross-flow velocity .

- Simulated Moving Bed (SMB) Chromatography : Separate enantiomers or regioisomers using chiral stationary phases (e.g., cellulose triacetate) .

Q. What interdisciplinary approaches are needed to assess environmental toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.